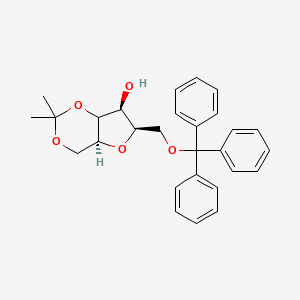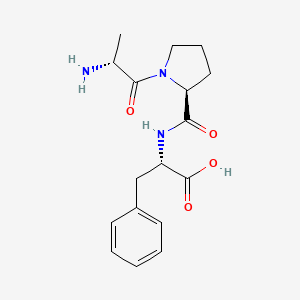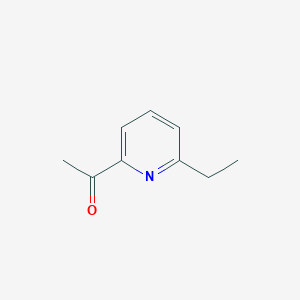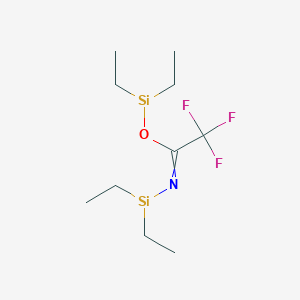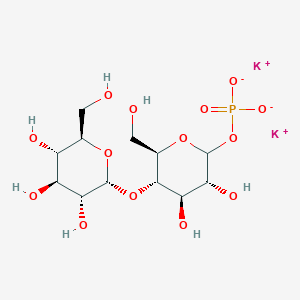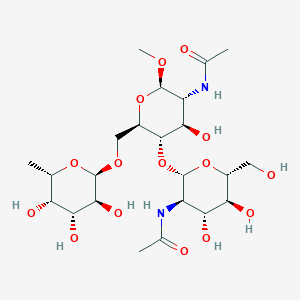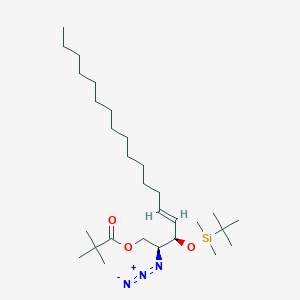
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine
Übersicht
Beschreibung
“(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine” is an intermediate in the preparation of α-Galactosyl-C18-ceramide1. It belongs to the category of Carbohydrates, Nucleosides & Nucleotides1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s known to be used as an intermediate in the preparation of α-Galactosyl-C18-ceramide1.Molecular Structure Analysis
The molecule contains a total of 83 bonds; 33 non-H bonds, 8 multiple bonds, 17 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfoxide2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as an intermediate, it’s likely involved in various reactions during the synthesis of α-Galactosyl-C18-ceramide1.Physical And Chemical Properties Analysis
The molecular formula of this compound is C30H59N3O7Si and it has a molecular weight of 601.891. It appears as a yellow foam and is soluble in Chloroform, Dichloromethane, and Ethyl Acetate1.Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate and Erythrocyte Physiology
Sphingosine-1-phosphate (S1P), a bioactive lipid, plays a crucial role in erythrocyte physiology and adaptation to high-altitude hypoxia. Studies reveal that S1P levels in erythrocytes rapidly increase at high altitudes, enhancing hemoglobin oxygen release capacity. This is attributed to S1P's role in promoting deoxygenated hemoglobin anchoring to the membrane, boosting glycolysis, and subsequently increasing the production of 2,3-bisphosphoglycerate, which facilitates oxygen release. These findings highlight S1P's potential as a therapeutic target to counteract tissue hypoxia (Sun et al., 2016).
Sphingosine-1-phosphate and Cardiovascular Health
Ceramides, sphingolipids involved in cellular signaling, have been identified as potential biomarkers for cardiovascular diseases. Plasma concentrations of specific ceramides are indicative of cardiovascular mortality. Research has found that elevated plasma ceramide levels are independently associated with major adverse cardiovascular events, highlighting their significance in cardiovascular health assessments (Meeusen et al., 2018).
Sphingosine-1-phosphate and Sickle Cell Disease
In sickle cell disease (SCD), alterations in S1P levels contribute to disease progression. Elevated erythrocyte sphingosine kinase 1 (SPHK1) activity in SCD leads to increased S1P levels, promoting sickling and exacerbating disease progression. This insight offers new therapeutic opportunities for SCD by targeting SPHK1-mediated S1P production (Zhang et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound could involve its use in the synthesis of other complex molecules, given its role as an intermediate in the preparation of α-Galactosyl-C18-ceramide1. Further research could also explore its potential applications in other areas.
Please note that this analysis is based on the information available and there might be more recent studies or data related to this compound.
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N3O3Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(35-36(8,9)29(5,6)7)25(31-32-30)24-34-27(33)28(2,3)4/h22-23,25-26H,10-21,24H2,1-9H3/b23-22+/t25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOSUDIKSYZMW-AMGHMTOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105691 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine | |
CAS RN |
114275-42-2 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114275-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-azido-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-octadecenyl ester, [R-[R*,S*-(E)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



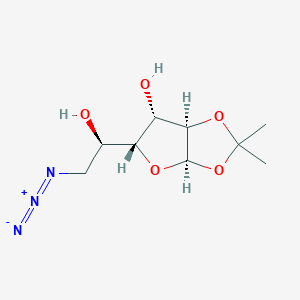
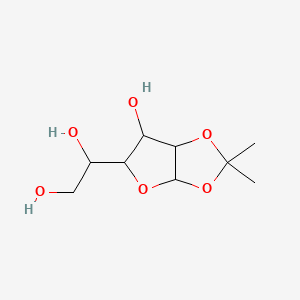

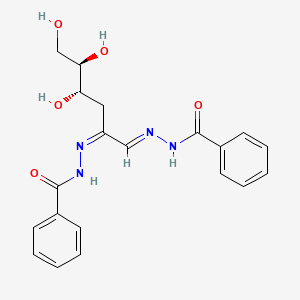
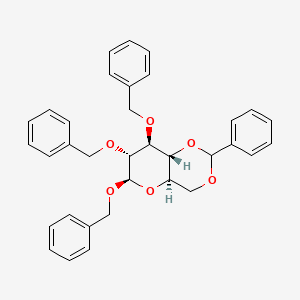
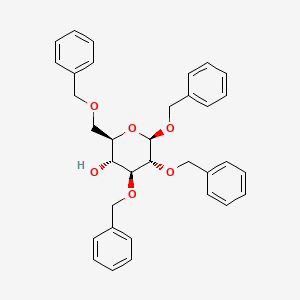
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
